

# Spectroscopic Data of Boc-DL-Phg-OH: A Technical Guide

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## Compound of Interest

Compound Name: *Boc-DL-Phg-OH*

Cat. No.: *B351802*

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This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butyloxycarbonyl-DL-phenylglycine (**Boc-DL-Phg-OH**). This information is crucial for the characterization and quality control of this important amino acid derivative used in peptide synthesis and pharmaceutical development. The data presented is a compilation from various sources and provides expected values for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the expected chemical shifts for **Boc-DL-Phg-OH**.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **Boc-DL-Phg-OH** is characterized by signals from the Boc protecting group, the phenyl group, and the amino acid backbone. The following table summarizes the expected chemical shifts ( $\delta$ ) in parts per million (ppm). Data is referenced from a similar compound, N-(tert-Butoxycarbonyl)-L-phenylalanine, and may vary slightly based on the solvent and experimental conditions.

Protons	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration
tert-butyl (Boc)	~1.4	Singlet	9H
$\alpha$ -CH	~5.3	Singlet	1H
Phenyl	~7.3-7.5	Multiplet	5H
NH	Variable	Broad Singlet	1H
COOH	Variable	Broad Singlet	1H

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The following table outlines the expected chemical shifts for the carbon atoms in **Boc-DL-Phg-OH**.

Carbon	Chemical Shift ( $\delta$ ) ppm
C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~28.5
C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~80.0
$\alpha$ -C	~58.0
Aromatic C	~127-138
C=O (Boc)	~155.0
C=O (Acid)	~174.0

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Boc-DL-Phg-OH** shows characteristic absorption bands for the N-H, C-H, C=O, and O-H bonds. The data presented is based on spectra of similar Boc-protected amino acids.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (Carboxylic Acid)	3300-2500	Broad
N-H (Amide)	~3350	Medium
C-H (Aromatic)	3100-3000	Medium
C-H (Aliphatic)	3000-2850	Medium
C=O (Carboxylic Acid)	~1710	Strong
C=O (Boc)	~1690	Strong
C-N	~1400	Medium

## Experimental Protocols

The following are general protocols for acquiring NMR and IR spectra for compounds like **Boc-DL-Phg-OH**.

### NMR Spectroscopy Protocol

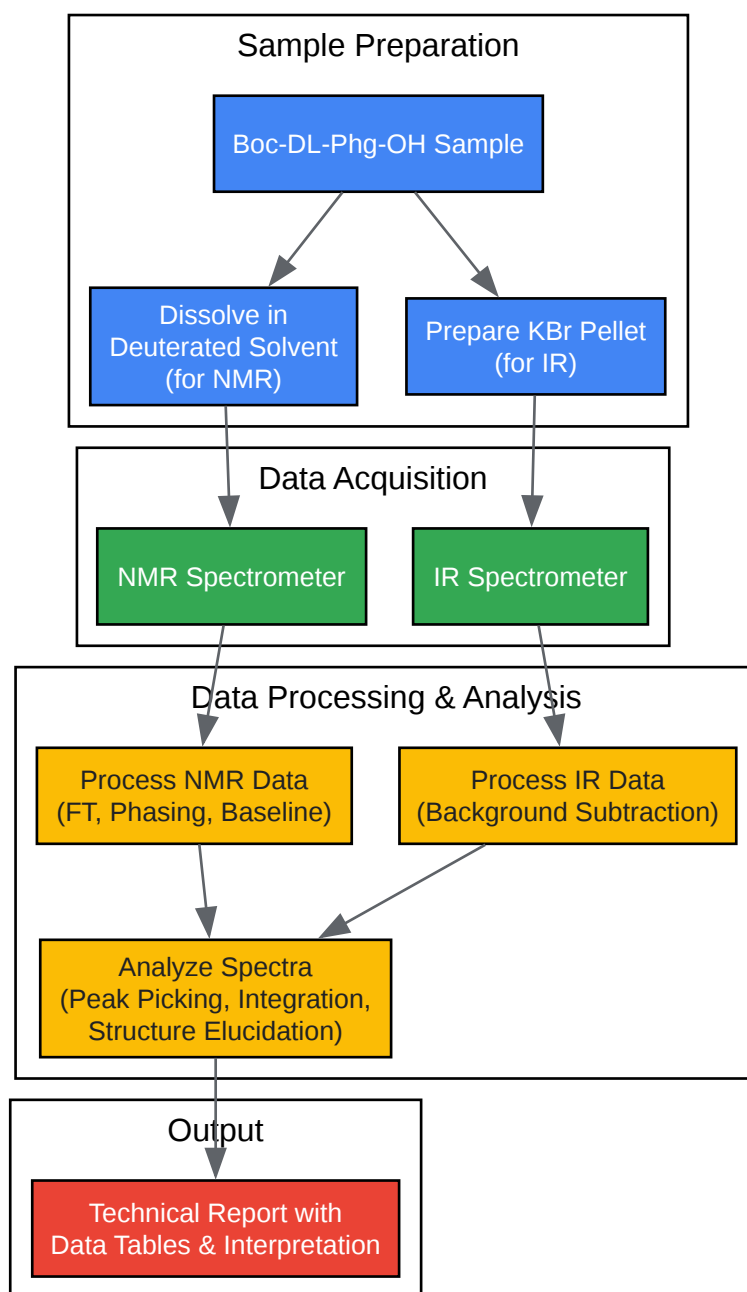
- **Sample Preparation:** Dissolve approximately 5-10 mg of **Boc-DL-Phg-OH** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or MeOD) in an NMR tube. The choice of solvent can affect the chemical shifts.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra using standard pulse sequences. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

### IR Spectroscopy Protocol

- **Sample Preparation (KBr Pellet Technique):** Mix a small amount of **Boc-DL-Phg-OH** (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- **Instrument Setup:** Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- **Data Acquisition:** Record the background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically subtract the background to produce the final spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **Boc-DL-Phg-OH**.



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